molecular formula C29H28N4O3 B2405004 N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189882-72-1

N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2405004
CAS No.: 1189882-72-1
M. Wt: 480.568
InChI Key: NZFRBXPGGPOHRO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a chemical compound with the CAS Number 1189882-72-1 and a molecular formula of C29H28N4O3, corresponding to a molecular weight of 480.6 g/mol . This complex molecule features a pyrimido[5,4-b]indole core, a structure recognized in medicinal chemistry research for its potential as a scaffold in various biological investigations . The compound's structure includes multiple functional groups, such as an acetamide moiety and a 4-methoxybenzyl substituent, which can influence its physicochemical properties and biorecognition . Computational analyses of analogous compounds suggest a topological polar surface area of approximately 75.9 Ų, a parameter often relevant in early-stage pharmacokinetic profiling . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers handling this compound should conduct all necessary safety assessments and operate in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-18-6-12-25-23(13-18)27-28(33(25)16-26(34)31-24-14-19(2)5-7-20(24)3)29(35)32(17-30-27)15-21-8-10-22(36-4)11-9-21/h5-14,17H,15-16H2,1-4H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRBXPGGPOHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H28N4O3
  • Molecular Weight : 480.568 g/mol
  • IUPAC Name : N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine and indole moieties in its structure suggest potential interactions with nucleic acids and proteins, which may modulate biological processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL . The presence of methoxy groups in the structure has been linked to enhanced antibacterial activity .

Case Studies

  • Antibacterial Efficacy : A recent study synthesized a series of pyrimidine derivatives and tested their antibacterial activity against several pathogens. The results indicated that compounds with similar structural features exhibited notable antibacterial effects, suggesting that this compound could possess comparable efficacy .
  • Anticancer Research : In vitro studies on structurally related compounds have shown promising results in inhibiting the growth of cancer cells. For example, derivatives containing the pyrimidine ring demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Compound APyrimidine + MethoxyMIC = 50 µg/mLIC50 = 10 µM
Compound BIndole + HalogenMIC = 75 µg/mLIC50 = 15 µM
This compound Pyrimidine + Indole + MethoxyTBDTBD

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the pyrimidine moiety. Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal activities. For instance, similar compounds have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study : A study on pyrimidine derivatives indicated that modifications in the phenyl ring, such as methoxy substitutions, enhance antibacterial potency. Compounds with methoxy groups exhibited higher activity levels compared to standard antibiotics like ampicillin .

Anticancer Research

Recent studies have explored the anticancer potential of pyrimidine derivatives. The compound's unique structure may inhibit specific cancer cell lines by interfering with DNA synthesis or repair mechanisms. Research into related compounds has shown promising results in targeting various cancers, including breast and prostate cancer .

Neuropharmacology

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide may act as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's . The ability to modulate GSK-3 activity could lead to novel therapeutic strategies for treating neurodegenerative disorders.

Material Sciences

The compound's structural characteristics make it a candidate for developing new materials with specific electronic or optical properties. Research into similar heterocyclic compounds has shown their utility in creating organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal Chemistry Antimicrobial and anticancer potentialEffective against E. coli and S. aureus; potential anticancer activity against various cell lines
Neuropharmacology Inhibition of GSK-3 for neurodegenerative disease treatmentTargeting GSK-3 may provide therapeutic avenues for Alzheimer's disease
Material Sciences Development of advanced materials for electronicsPotential use in OLEDs and photovoltaic devices due to electronic properties

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/DataReference
1H-NMRδ 2.3–2.5 ppm (CH3), δ 3.8 ppm (OCH3)
13C-NMRδ 170–175 ppm (C=O), δ 55 ppm (OCH3)
HRMSm/z calculated vs. observed (Δ < 2 ppm)

Q. Table 2: Optimization of Catalytic Cyclization

ParameterOptimal ConditionYield (%)Reference
CatalystPd/C (5% w/w)17
SolventDichloromethane14
Temperature273 K (initial step)8–14

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